Ganglefene
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Overview
Description
Ganglefene is a chemical compound with the molecular formula C20H33NO3 and a molecular weight of 335.48 g/mol . It is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ganglefene can be synthesized through a series of chemical reactions involving the esterification of benzoic acid derivatives. The primary synthetic route involves the reaction of 4-isobutoxybenzoic acid with 3-(diethylamino)-1,2-dimethylpropyl alcohol under acidic conditions . The reaction is typically carried out at elevated temperatures to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound involves large-scale esterification processes using continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and controlled temperature conditions are crucial in the industrial synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
Ganglefene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: This compound can undergo nucleophilic substitution reactions, where the isobutoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) or other strong bases in polar solvents.
Major Products Formed
Oxidation: Formation of 4-isobutoxybenzoic acid.
Reduction: Formation of 3-(diethylamino)-1,2-dimethylpropyl alcohol.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Ganglefene has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, particularly its interaction with cellular receptors.
Mechanism of Action
Ganglefene exerts its effects by blocking n-choline receptors, which are involved in neurotransmission. This blockade leads to a decrease in cholinergic signaling, which can affect various physiological processes. The molecular targets of this compound include the n-choline receptors, and its action involves the inhibition of receptor-mediated ion channel activity .
Comparison with Similar Compounds
Ganglefene is unique compared to other similar compounds due to its specific structure and receptor affinity. Similar compounds include:
Benzoic acid derivatives: Such as 4-isobutoxybenzoic acid.
Choline receptor blockers: Such as atropine and scopolamine.
This compound’s uniqueness lies in its specific interaction with n-choline receptors, which distinguishes it from other benzoic acid derivatives and choline receptor blockers .
Properties
CAS No. |
299-61-6 |
---|---|
Molecular Formula |
C20H33NO3 |
Molecular Weight |
335.5 g/mol |
IUPAC Name |
[4-(diethylamino)-3-methylbutan-2-yl] 4-(2-methylpropoxy)benzoate |
InChI |
InChI=1S/C20H33NO3/c1-7-21(8-2)13-16(5)17(6)24-20(22)18-9-11-19(12-10-18)23-14-15(3)4/h9-12,15-17H,7-8,13-14H2,1-6H3 |
InChI Key |
GRALFSQRIBJAHX-UHFFFAOYSA-N |
SMILES |
CCN(CC)CC(C)C(C)OC(=O)C1=CC=C(C=C1)OCC(C)C |
Canonical SMILES |
CCN(CC)CC(C)C(C)OC(=O)C1=CC=C(C=C1)OCC(C)C |
Related CAS |
1510-29-8 (hydrochloride) |
Synonyms |
3-diethylamino-1,2-dimethylpropyl-p-isobutoxybenzoate ganglefen ganglefene ganglerone ganglerone citrate (1:1) ganglerone hydrochloride |
Origin of Product |
United States |
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